2-Methyl-1-Benzyloxybenzene
Overview
Description
Scientific Research Applications
Radioiodinated Benzyloxybenzene Derivatives in Alzheimer's Research : A study by Yang et al. (2014) highlights that radioiodinated benzyloxybenzene derivatives exhibit high affinities and biostability, making them promising for targeting β-amyloid plaques in Alzheimer's brains. This has potential clinical applications in SPECT imaging (Yang et al., 2014).
Homolytic and Heterolytic Benzyl Radical Coupling Reactions : Research by Chong (2013) demonstrates the efficient conversion of 2-Benzyloxo-1-methylpyridium triflate into a benzyl radical source through various coupling reactions in acetonitrile, which is vital in organic synthesis (Chong, 2013).
Biodegradation Biomarkers in Anaerobic Bacteria : Young and Phelps (2004) found that anaerobic bacteria can break down hydrocarbons in anoxic groundwater, producing unique compounds like 2-methylbenzylsuccinate, which serve as reliable biomarkers for identifying active biodegradation areas (Young & Phelps, 2004).
Low-Temperature Oxidation of Trimethylbenzene : A study by Weng et al. (2017) on the oxidation of 1,2,4-trimethylbenzene at low temperatures revealed the production of dimethyl benzyl radicals, highlighting the importance of these reactions in understanding combustion processes (Weng et al., 2017).
Oxidation of Fused Dimethoxybenzenes : Kim et al. (2001) explored the NBS-catalyzed oxidation of fused 1,4-dimethoxybenzenes, yielding compounds like 2-methylquinoline-5,8-dione, demonstrating a controlled approach to synthesizing quinones (Kim et al., 2001).
Polyamide Synthesis for Transparent Films : Research by Chin-Ping Yang et al. (1996) on aromatic polyamides derived from bis(4-aminophenoxy)naphthalene showcased their use in creating transparent, flexible films with high tensile strength, indicating potential applications in materials science (Chin-Ping Yang et al., 1996).
Properties
IUPAC Name |
1-methyl-2-phenylmethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-12-7-5-6-10-14(12)15-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVKYCOVKKYWNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173242 | |
Record name | Benzene, 1-methyl-2-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19578-70-2 | |
Record name | 1-(Benzyloxy)-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19578-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-methyl-2-(phenylmethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019578702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19578-70-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71617 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-methyl-2-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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